

# The Pharmacokinetics and Oral Bioavailability of Obeldesivir: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

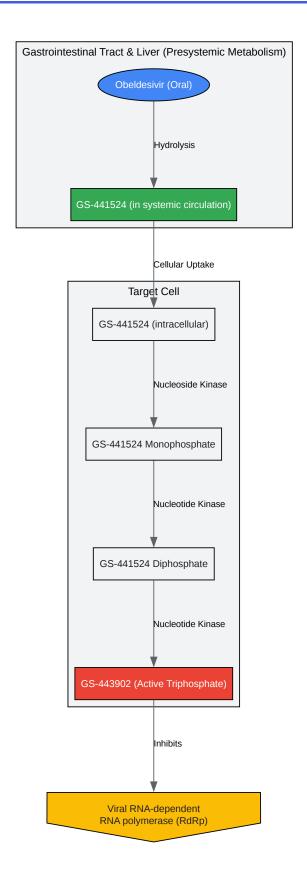
#### Introduction

**Obeldesivir** (GS-5245) is an orally administered investigational antiviral agent, a prodrug of the nucleoside analog GS-441524. GS-441524 is the parent nucleoside of Remdesivir, an intravenously administered antiviral. **Obeldesivir** was developed to improve the oral bioavailability of GS-441524, allowing for oral administration.[1][2] Following oral administration, **Obeldesivir** is extensively hydrolyzed in the gastrointestinal tract and liver to release the parent nucleoside, GS-441524, into systemic circulation.[3][4] GS-441524 is then taken up by cells and undergoes intracellular phosphorylation to form the active nucleoside triphosphate metabolite, GS-443902.[5] This active metabolite acts as an inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis. This document provides a comprehensive overview of the pharmacokinetics and oral bioavailability of **Obeldesivir**, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

### **Metabolic Activation of Obeldesivir**

**Obeldesivir** is a 5'-isobutyryl ester prodrug of GS-441524. This modification enhances its oral absorption. Once absorbed, it is rapidly cleaved presystemically to yield high systemic exposures of GS-441524. The subsequent intracellular conversion of GS-441524 to the active triphosphate form, GS-443902, is a critical step for its antiviral activity.





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Caption: Metabolic activation pathway of **Obeldesivir** to its active triphosphate form, GS-443902.

# Pharmacokinetics of GS-441524 Following Oral Administration of Obeldesivir

The pharmacokinetic profile of GS-441524 has been evaluated in several preclinical species and in humans following the oral administration of **Obeldesivir**. A summary of the key pharmacokinetic parameters is presented in the tables below.

### **Oral Bioavailability of GS-441524**

**Obeldesivir** significantly enhances the oral bioavailability of GS-441524 across various species compared to the direct oral administration of GS-441524.

Species	Oral Bioavailability (%) of GS-441524 after Obeldesivir Administration	Reference
Mouse	41	
Rat	22 - 63.9	
Ferret	154	-
Dog	94	
Cynomolgus Monkey	5 - 38	-
Human	41 - 50 (estimated from a 350 mg oral tablet)	_

### Pharmacokinetic Parameters of GS-441524 in Humans

Clinical studies in healthy human participants have characterized the pharmacokinetic profile of GS-441524 following single and multiple doses of **Obeldesivir**.



Parameter	Value	Dosing Regimen	Reference
Tmax	0.75 - 1.5 hours	Single and multiple doses (100-1600 mg)	
Terminal Half-life	6 - 16 hours	Single and multiple doses (100-1600 mg)	
Accumulation (Oncedaily)	12%	Multiple doses for 5 days	
Accumulation (Twice-daily)	35%	Multiple doses for 5 days	
Dose Proportionality	Exposures increased dose-proportionally in the 100-900 mg range	Single doses	·
Food Effect	Plasma exposure not significantly altered by food intake	Not specified	

# Pharmacokinetic Parameters of GS-441524 in Preclinical Species

Efficacious oral doses of **Obeldesivir** in animal models of SARS-CoV-2 infection were associated with specific plasma exposures of GS-441524.

Species	Efficacious Dose of Obeldesivir	Estimated Plasma GS-441524 AUC0- 24h (µM·h)	Reference
Mouse	30 mg/kg BID	81 - 108	
Ferret	Not specified	98	-
African Green Monkey	60 mg/kg QD	111	-

## **Experimental Protocols**



The pharmacokinetic data presented were generated using standardized experimental methodologies.

#### **Animal Studies**

- Administration: In preclinical studies, Obeldesivir was typically administered orally via gavage. For comparison, intravenous (IV) administration of GS-441524 was also performed.
- Sample Collection: Blood samples were collected at various time points post-administration.
   Plasma was isolated by centrifugation and stored at -70°C until analysis. In some studies, tissues such as lungs were also collected for the analysis of the active metabolite, GS-443902.

#### **Human Clinical Trials**

- Study Design: First-in-human studies were randomized, placebo-controlled, and involved single and multiple ascending doses in healthy volunteers. An absorption, distribution, metabolism, and excretion (ADME) study was also conducted using [14C]-labeled **Obeldesivir**.
- Dosing: **Obeldesivir** was administered as an oral tablet. The evaluated doses ranged from 100 to 1600 mg. The proposed Phase 3 dose is 350 mg twice daily for 5 days.
- Sample Collection: Blood samples were collected at specified time points to determine the
  plasma concentrations of GS-441524 and the intracellular concentrations of GS-443902 in
  peripheral blood mononuclear cells (PBMCs). Urine and feces were collected to determine
  the routes of excretion.

## **Bioanalytical Methods**

Quantification of Obeldesivir and Metabolites: The concentrations of Obeldesivir, GS-441524, and GS-443902 in biological matrices were quantified using validated bioanalytical methods, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography with fluorescence detection (HPLC-FLD) has also been used for the quantification of GS-441524.



 Sample Preparation: A common sample preparation technique involves protein precipitation to extract the analytes from the plasma matrix.



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Caption: A typical experimental workflow for a pharmacokinetic study of **Obeldesivir**.

## **Disposition and Excretion**

Following oral administration of radiolabeled [14C]-**Obeldesivir** in humans, the majority of the dose was recovered, with the primary routes of elimination being urine and feces.

- Total Recovery: The mean cumulative recovery of the [14C]-dose was 90.7%.
- Urinary Excretion: 58.5% of the administered dose was excreted in the urine.
- Fecal Excretion: 32.2% of the dose was recovered in the feces.
- Major Circulating Component: GS-441524 was the predominant component in plasma, accounting for 90% of the <sup>14</sup>C-area under the concentration-time curve.
- Primary Elimination Pathway: GS-441524 is primarily eliminated via renal excretion.

#### Conclusion

**Obeldesivir** effectively serves as an oral prodrug of GS-441524, demonstrating significant improvements in oral bioavailability across multiple species, including humans. Its rapid conversion to the parent nucleoside, GS-441524, and subsequent intracellular phosphorylation to the active metabolite, GS-443902, underpins its antiviral activity. The pharmacokinetic profile of GS-441524 following **Obeldesivir** administration is characterized by rapid absorption, dose-proportional exposure in the therapeutic range, and a half-life that supports twice-daily dosing.



The primary route of elimination is renal excretion of GS-441524. These favorable pharmacokinetic properties support the ongoing clinical development of **Obeldesivir** as a potential oral therapeutic agent for viral infections.

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